
Neodymium Oxide Nanoparticles
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Neodymium Oxide Nanoparticles is a useful research compound. Its molecular formula is Nd2O3 and its molecular weight is 336.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neodymium Oxide Nanoparticles suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium Oxide Nanoparticles including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Near-Infrared Enabled Photomedicine
Neodymium (Nd3+)-sensitized nanoconstructs, including Neodymium Oxide Nanoparticles, have been increasingly acknowledged for their unique properties, particularly in optical fields. These nanoconstructs have been found to be advantageous in medical and health applications due to characteristics like high penetration depth, excellent photostability, non-photobleaching, and low cytotoxicity. Despite challenges such as low conversion efficiency and potential long-term toxicity, these nanoconstructs have shown promising potential in near-infrared (NIR) enabled photomedicine. They are pivotal in the design and fabrication of novel Nd3+-sensitized nanoconstructs for safer and more efficient NIR-enabled photomedicine applications (Yu, Chan, & Tan, 2019).
Recycling and Environmental Sustainability
Neodymium is a critical rare earth metal often utilized in sustainable technologies. The recycling potential of neodymium, particularly from computer hard disk drives (HDDs), has been explored to mitigate supply scarcity. Studies suggest that recycling computer HDDs is the most feasible pathway for large-scale neodymium recycling. It’s found that up to 57% of neodymium from HDDs can potentially be recycled by 2017, although this only represents a small fraction (1-3%) of the total NdFeB production capacity. The distributed nature of neodymium, however, poses significant challenges for its effective recycling (Sprecher, Kleijn, & Kramer, 2014).
Biomedical and Health Applications
Recent advancements have highlighted the significance of nanoparticles, including metal oxide-supported nanomaterials like Neodymium Oxide Nanoparticles, in various biomedical applications. The interaction mechanisms of these nanoparticles with animal and plant cells are pivotal in establishing their role and enhancing their activity in medical applications. Despite the necessity for further investigation to overcome modern challenges, metal-supported nanoparticles have demonstrated therapeutic effects in medicine, showing promise in antibacterial, antifungal, and anticancer applications (Yaqoob, Ahmad, Parveen, Ahmad, Oves, Ismail, Qari, Umar, & Mohamad Ibrahim, 2020).
Food Industry and Safety
The application of nanotechnology in the food industry has been growing, aimed at improving the quality, shelf life, safety, and healthiness of foods. However, concerns about the potential adverse effects associated with the direct incorporation of engineered nanoparticles, such as those for delivery systems or to modify food properties, are prevalent. Studies emphasize the importance of understanding the nanoparticle characteristics that influence their behavior in food systems and their potential toxicity mechanisms. It’s noted that while some nanoparticles may not have adverse health effects, others could be harmful, necessitating further studies (Mcclements & Xiao, 2017).
Gas Sensing Technologies
The combination of metal oxides with two-dimensional (2D) nanomaterials to construct heterostructures has been employed to enhance the sensing performance of gas sensors. This approach synergizes the advantages of each material to overcome the shortcomings of metal oxide-based gas sensors, such as high operating temperature and low selectivity. The resulting heterostructures show improved sensitivity and selective functions, highlighting the potential of metal oxide nanoparticles, including Neodymium Oxide Nanoparticles, in the development of high-performance gas sensors (Li, Yin, Gao, Sun, Xu, Wu, Kong, Yang, & Wei, 2022).
properties
IUPAC Name |
oxo(oxoneodymiooxy)neodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPPDPSYLUIKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nd]O[Nd]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051479 |
Source


|
| Record name | Neodymium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium Oxide Powder, 99.9% (REO) Nano | |
CAS RN |
1313-97-9 |
Source


|
| Record name | Neodymium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

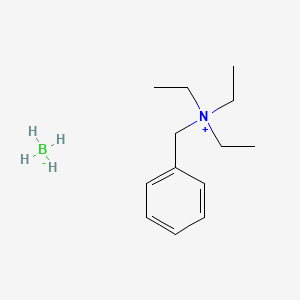
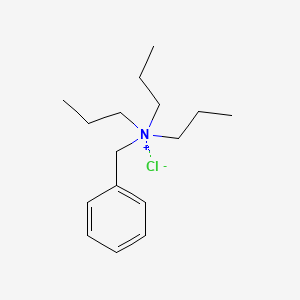
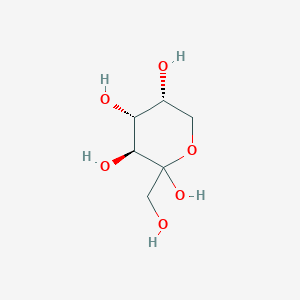
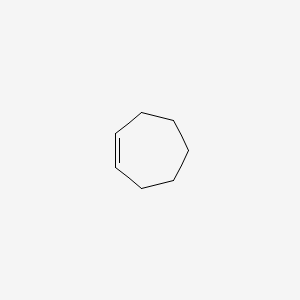
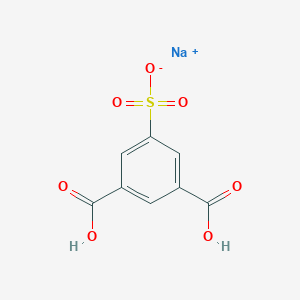

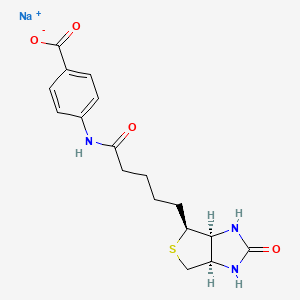
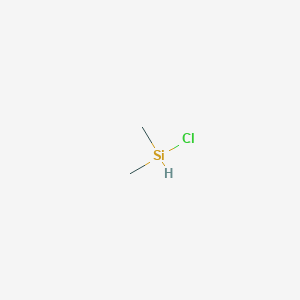
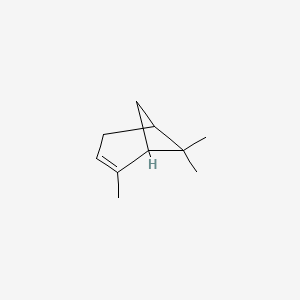

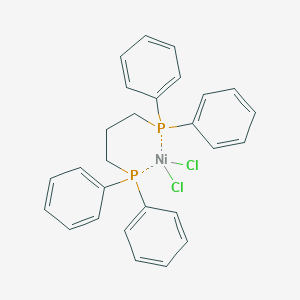

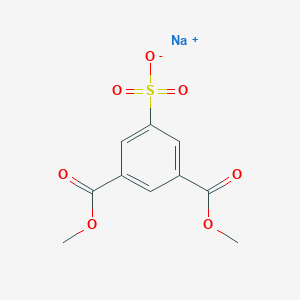
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)